Long trebler phosphoramidite

Description

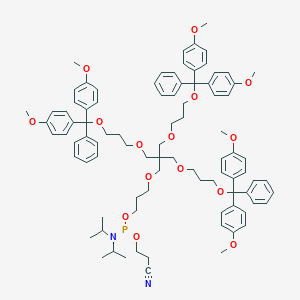

Long trebler phosphoramidite (CAS: 1516489-83-0) is a specialized branching reagent used in solid-phase oligonucleotide synthesis to create dendrimeric or multi-armed DNA/RNA structures. Its molecular formula is C₈₉H₁₀₇N₂O₁₅P, with a molecular weight of 1475.78 g/mol . This phosphoramidite introduces a trifurcation point during synthesis, enabling simultaneous growth of three DNA/RNA branches from a single coupling step. The product is a viscous yellow oil, soluble in acetonitrile and dichloromethane, and requires storage at -20°C for long-term stability .

Properties

Molecular Formula |

C89H107N2O15P |

|---|---|

Molecular Weight |

1475.8 g/mol |

IUPAC Name |

3-[3-[3-[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxy]-2,2-bis[3-[bis(4-methoxyphenyl)-phenylmethoxy]propoxymethyl]propoxy]propoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C89H107N2O15P/c1-69(2)91(70(3)4)107(105-63-20-55-90)106-64-24-59-101-68-86(65-98-56-21-60-102-87(71-25-14-11-15-26-71,74-31-43-80(92-5)44-32-74)75-33-45-81(93-6)46-34-75,66-99-57-22-61-103-88(72-27-16-12-17-28-72,76-35-47-82(94-7)48-36-76)77-37-49-83(95-8)50-38-77)67-100-58-23-62-104-89(73-29-18-13-19-30-73,78-39-51-84(96-9)52-40-78)79-41-53-85(97-10)54-42-79/h11-19,25-54,69-70H,20-24,56-68H2,1-10H3 |

InChI Key |

GLIQPXBAWPTSHZ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Origin of Product |

United States |

Preparation Methods

Core Branching Unit Preparation

The central branching unit is synthesized through iterative etherification reactions. Propane-1,3-diol derivatives are functionalized with DMT-protected hydroxyl groups using trimethylsilyl chloride (TMSCl) as a protecting agent. This creates a symmetrical triol structure, which is subsequently phosphorylated using 2-cyanoethyl--diisopropylchlorophosphoramidite in anhydrous dichloromethane.

Phosphoramidite Functionalization

The terminal hydroxyl groups of the triol are converted to phosphoramidite moieties via reaction with chlorophosphoramidite reagents under inert atmosphere. Critical parameters include:

-

Temperature : Maintained at -20°C to prevent side reactions.

-

Solvent : Anhydrous acetonitrile or dichloromethane to minimize hydrolysis.

A representative synthesis protocol from Interchim specifies a coupling time of 5 minutes for single condensations, extending to 10 minutes for multiple branching steps.

Table 1: Key Synthesis Parameters for this compound

| Parameter | Value/Range | Source |

|---|---|---|

| Coupling Time | 5–10 minutes | |

| Solvent System | Anhydrous acetonitrile | |

| Phosphorylation Agent | 2-cyanoethyl chlorophosphoramidite | |

| Yield | 70–85% (crude) |

Purification and Quality Control

Post-synthetic purification is critical due to the compound’s sensitivity to moisture and oxidation. Commercial suppliers employ a two-step process:

Column Chromatography

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate and hexane (1:3 to 1:1). The DMT-protected compound elutes at in 1:1 ethyl acetate/hexane.

HPLC Validation

Reverse-phase HPLC (C18 column, 4.6 × 250 mm) with UV detection at 260 nm confirms purity. Mobile phase: 0.1 M triethylammonium acetate (TEAA) buffer (pH 7.0) and acetonitrile (70:30 v/v). Purity thresholds exceed 95% for commercial batches.

Table 2: Analytical Specifications

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | HPLC-MS | ≥95% |

| Identity | , NMR | Peak alignment with reference |

| Moisture Content | Karl Fischer titration | ≤0.5% |

Oligonucleotide Synthesis Applications

This compound integrates into automated DNA synthesizers using standard phosphoramidite chemistry. A case study from PMC illustrates its use in constructing a three-branched oligonucleotide:

Post-synthesis, ammonia cleavage (2 hours at room temperature) releases the oligonucleotide, followed by HPLC purification.

Industrial-Scale Production Challenges

Scaling up synthesis introduces three key challenges:

-

Exothermic Reactions : The phosphorylation step requires jacketed reactors to maintain -20°C.

-

Purification Throughput : Silica gel chromatography becomes impractical; simulated moving bed (SMB) chromatography is used instead.

-

Lot Consistency : NMR spectral variance between batches must remain below 2%.

Emerging Innovations

Recent advances include:

Chemical Reactions Analysis

Long trebler phosphoramidite undergoes several types of chemical reactions, including:

Condensation: After the condensation of the trebler, three DNA branches begin to grow simultaneously with each step of the synthesis.

Cleavage: The cleavage conditions involve the use of ammonia for 2 hours at room temperature.

Deprotection: The deprotection conditions are identical to those used for protected nucleobases.

Common reagents used in these reactions include DCI activator and anhydrous acetonitrile . The major products formed from these reactions are branched DNA structures and dendrimers .

Scientific Research Applications

Key Applications

1. Synthesis of Branched Oligonucleotides

- Long Trebler Phosphoramidite facilitates the simultaneous growth of multiple DNA branches during oligonucleotide synthesis. Each step of the synthesis process allows for the attachment of three DNA branches, resulting in complex branched structures. This capability is particularly useful for creating dendrimeric oligonucleotides, which are highly branched polymers resembling tree structures .

2. Enhanced Stability and Functionality

- The branched DNA structures synthesized using this compound demonstrate enhanced stability compared to linear counterparts. This stability is critical for applications where oligonucleotides must withstand harsh conditions, such as high temperatures or enzymatic degradation .

3. Applications in Molecular Biology

- PCR Primers : Dendritic oligonucleotides can be employed as PCR primers, providing resistance to exonuclease degradation, which enhances the efficiency and reliability of PCR processes .

- DNA Chip Technology : The unique properties of branched oligonucleotides make them suitable for use in DNA chips, where they can improve signal strength and specificity during hybridization assays .

4. Drug Delivery Systems

- Branched oligonucleotides synthesized with this compound can serve as carriers for therapeutic agents, enhancing drug delivery efficiency through improved cellular uptake and targeting capabilities .

Case Study 1: Development of Dendritic Vaccines

A study conducted by Distler et al. explored the use of dendritic vaccines synthesized from branched oligonucleotides created using this compound. The results indicated that these dendrimers elicited a stronger immune response compared to traditional vaccine formulations due to their enhanced stability and multivalency .

Case Study 2: Enhanced Detection in DNA Microarrays

Research demonstrated that using dendrimeric oligonucleotides in DNA microarrays significantly improved detection sensitivity. The increased number of available binding sites provided by the branched structures allowed for more robust hybridization signals, making them ideal for applications in diagnostics .

Mechanism of Action

The mechanism of action of long trebler phosphoramidite involves the synthesis of branched DNA structures. After the condensation of the trebler, three DNA branches begin to grow simultaneously with each step of the synthesis . The deblock of this construct gives rise to DNA containing a branching point, with one arm (stem) attached to the branch point with its 5’-end, and other arms (branches) attached with their 3’-ends .

Comparison with Similar Compounds

Comparison with Similar Compounds

Symmetric Doubler Phosphoramidite

- Branching Capacity : Introduces two arms (vs. three for trebler) .

- Synthesis Protocol : Requires a 2 µmol scale and shorter coupling times (e.g., 5 minutes) .

- Applications : Used for tetravalent oligonucleotides when combined with spacers like TEG .

Asymmetric Doubler Phosphoramidite

- Structure : Generates two arms with distinct sequences (one unique, one repeated) .

- Utility : Enables "comb" structures for controlled hybridization spacing .

- Disadvantage : Less efficient in generating high-valency probes compared to trebler .

Standard Trebler Phosphoramidite

- Key Difference : Shorter linker than long trebler, leading to reduced steric flexibility .

- Performance : Modified thrombin-binding aptamers (TBAs) with standard trebler show lower thermal stability (ΔTm = -4°C) compared to long trebler-modified TBAs (ΔTm = +2°C) .

Table 1: Comparative Analysis of Branching Phosphoramidites

Functional and Structural Advantages of Long Trebler

- Enhanced Avidity : Conjugation with aptamers (e.g., MSA52) improves binding affinity by 10-fold against viral spike proteins compared to linear analogs .

- Scalability : Supports synthesis of 9-branched DNA dendrons with >90% coupling efficiency using iterative trebler coupling .

- Thermal Resilience : Long trebler-modified TBAs retain quadruplex stability at 85°C , whereas standard trebler analogs denature at 75°C .

Q & A

Basic: What is the structural and functional role of Long Trebler Phosphoramidite in oligonucleotide synthesis?

This compound is a symmetric branching reagent that introduces trifurcation points during solid-phase oligonucleotide synthesis. It enables the creation of dendrimeric structures by coupling three identical oligonucleotide arms simultaneously at a single branching site. This enhances multivalency and stability in applications such as probes, aptamers, and nanostructures .

Basic: What are the standard protocols for incorporating this compound into DNA sequences?

The reagent is introduced using a 15-minute coupling step with 4,5-dicyanoimidazole (DCI) as an activator to improve yield. After coupling, the synthesis protocol shifts to a 3 μmol scale to accommodate simultaneous elongation of three arms. Post-synthesis, deprotection and purification via HPLC are required, with MALDI-ToF mass spectrometry used to confirm branching .

Advanced: How can coupling efficiency be optimized when using this compound?

- Extended Coupling Time : Increase coupling time to 900 seconds (vs. standard 300 seconds) to enhance reactivity of the branching site .

- Activator Choice : Use DCI (0.25 M in anhydrous MeCN) instead of standard tetrazole activators for higher coupling yields .

- Pre-Synthesis Bead Preparation : Use controlled-pore glass (CPG) beads with pre-attached nucleosides (e.g., adenine or thymine) to improve branch uniformity .

Advanced: How does this compound enhance oligonucleotide stability and functionality?

- Exonuclease Resistance : Branched oligonucleotides resist degradation by enzymes like T7 exonuclease, enabling applications in PCR and live-cell probes .

- Thermal Stability : Dendrimers maintain structural integrity at elevated temperatures (e.g., in DNA chip technologies), facilitating the melting of secondary structures in target sequences .

- Multivalent Binding : Trimeric aptamers synthesized with Long Trebler show 10-fold higher binding avidity to targets like the SARS-CoV-2 spike protein compared to monomeric counterparts .

Advanced: What methodologies confirm successful branching and purity post-synthesis?

- Analytical HPLC : Retention time shifts (e.g., DMT-containing fractions eluting at 65–70 min) indicate branching .

- MALDI-ToF Mass Spectrometry : Validates molecular weight and branching stoichiometry. For example, a trimeric structure will show a mass increase consistent with three arms .

- TEM Imaging : Visualizes oligonucleotide-nanoparticle conjugates, where branched structures form distinct "rims" around particles .

Advanced: How is this compound applied in nanotechnology and bioassays?

- Nanoassembly : Dendrimers serve as rigid, symmetrical building blocks for 3D nanostructures, enabling precise spatial control in "bottom-up" assembly .

- Multiplexed Probes : Branched oligonucleotides labeled with fluorophores (e.g., FAM) amplify signal intensity in imaging and hybridization assays .

- Therapeutic Aptamers : Trivalent aptamers conjugated to nanoparticles (e.g., gold nanoplates) exhibit lower IC50 values in viral neutralization assays due to avidity effects .

Basic: What are the storage and handling requirements for this compound?

Store at -10°C to -30°C in anhydrous acetonitrile to prevent hydrolysis. Prior to synthesis, equilibrate the reagent to room temperature under inert gas (argon or nitrogen) to avoid moisture absorption .

Advanced: How can this compound be combined with other functional modifiers?

- Thiol Linkers : Co-synthesize with 5′-thiol modifier C6 S–S phosphoramidite to introduce disulfide bonds for conjugation to nanoparticles or peptides. Use 900-second coupling for both modifiers .

- Fluorophore Integration : Add fluorescent tags (e.g., TAMRA) at the 3′ end via CPG beads before branching to create multivalent imaging probes .

Advanced: What experimental challenges arise when synthesizing dendrimers, and how are they mitigated?

- Branching Heterogeneity : Incomplete coupling leads to mixed products. Mitigation: Use MALDI-ToF to quantify coupling efficiency and optimize activator concentration .

- Purification Complexity : Dendrimers require ion-pair HPLC with extended gradients (e.g., 60–100% B over 30 min) to separate branched vs. linear byproducts .

Advanced: How does branching with this compound impact oligonucleotide pharmacokinetics?

Trivalent oligonucleotides exhibit enhanced bioavailability in mucosal tissues (e.g., respiratory tract) due to multivalent interactions with cell-surface receptors. This property is leveraged in inhaled therapeutics targeting viral infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.